(-)-Huperzine B

Description

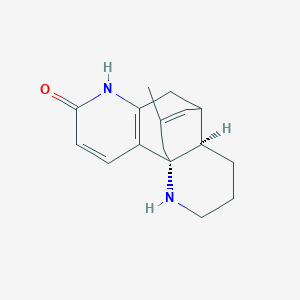

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H20N2O |

|---|---|

Molecular Weight |

256.34 g/mol |

IUPAC Name |

(1R,10R)-16-methyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,16-trien-5-one |

InChI |

InChI=1S/C16H20N2O/c1-10-7-11-8-14-13(4-5-15(19)18-14)16(9-10)12(11)3-2-6-17-16/h4-5,7,11-12,17H,2-3,6,8-9H2,1H3,(H,18,19)/t11?,12-,16-/m1/s1 |

InChI Key |

YYWGABLTRMRUIT-ZLXOECBPSA-N |

Isomeric SMILES |

CC1=CC2CC3=C(C=CC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4 |

Canonical SMILES |

CC1=CC2CC3=C(C=CC(=O)N3)C4(C1)C2CCCN4 |

Origin of Product |

United States |

Foundational & Exploratory

(-)-Huperzine B: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Huperzine B is a naturally occurring Lycopodium alkaloid isolated from the club moss Huperzia serrata. It is a structural analog of the more extensively studied (-)-Huperzine A and has garnered interest for its potential therapeutic applications in neurodegenerative diseases. This technical guide provides an in-depth overview of the current understanding of the mechanism of action of this compound, with a focus on its core activities. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts.

Core Mechanism of Action: Cholinesterase Inhibition

The primary and most well-documented mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the synaptic levels of acetylcholine, a key neurotransmitter for cognitive functions such as memory and learning.

Quantitative Data: Cholinesterase Inhibition

While specific IC50 and Ki values for this compound are not as widely reported as for its 'A' analog, available data indicates its potency and selectivity.

| Compound | Target Enzyme | Parameter | Value | Reference |

| This compound | Butyrylcholinesterase (BuChE) vs. Acetylcholinesterase (AChE) | IC50 Ratio (BuChE/AChE) | 65.8 | [1][2] |

| Tacrine (for comparison) | Butyrylcholinesterase (BuChE) vs. Acetylcholinesterase (AChE) | IC50 Ratio (BuChE/AChE) | 0.54 | [1][2] |

This table highlights the significant selectivity of this compound for AChE over BuChE, a desirable characteristic for reducing peripheral cholinergic side effects.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound on AChE is typically determined using a modified version of the Ellman's method.

Objective: To determine the concentration of this compound required to inhibit 50% of AChE activity (IC50).

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate (B84403) buffer (pH 8.0)

-

This compound of varying concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer to their final working concentrations.

-

Assay Reaction: In a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.

-

Inhibitor Addition: Add different concentrations of this compound to the wells. A control well with no inhibitor is also prepared.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the substrate, ATCI, to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[3][4][5][6]

Diagram: Workflow of the Ellman's Method for AChE Inhibition

References

- 1. Inhibitory effects of huperzine B on cholinesterase activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. scribd.com [scribd.com]

- 5. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

The Unfolding Pathway of (-)-Huperzine B: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Huperzine B is a lycopodium (B1140326) alkaloid isolated from the club moss Huperzia serrata. It is a potent and reversible inhibitor of acetylcholinesterase (AChE), exhibiting neuroprotective properties that have garnered significant interest in the context of neurodegenerative diseases. While structurally similar to its more extensively studied counterpart, Huperzine A, this compound possesses a unique pharmacological profile. Understanding its biosynthetic pathway is crucial for developing biotechnological production methods and for enabling synthetic biology approaches to generate novel analogs with improved therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, detailing the known enzymatic steps, presenting available quantitative data, and outlining relevant experimental methodologies. It is important to note that while the early stages of the pathway are reasonably well-characterized, the later steps leading to the final structure of this compound are still under investigation and are presented here as a putative pathway based on current research.

The Core Biosynthetic Pathway: From L-Lysine to the Lycodine (B1675731) Scaffold

The biosynthesis of this compound is a branch of the larger Lycopodium alkaloid pathway, which originates from the amino acid L-lysine. The initial steps are shared with the biosynthesis of other Lycopodium alkaloids and involve the formation of key intermediates, pelletierine (B1199966) and phlegmarine (B1213893).

Early Stages: Formation of Key Intermediates

The biosynthesis commences with the decarboxylation of L-lysine to cadaverine (B124047), a reaction catalyzed by L-lysine decarboxylase (LDC) . This is followed by the oxidative deamination of cadaverine by a copper amine oxidase (CAO) to produce 5-aminopentanal, which spontaneously cyclizes to form Δ¹-piperideine.

A Type III polyketide synthase (PKS) then catalyzes the condensation of Δ¹-piperideine with a C4 unit derived from malonyl-CoA to yield 4-(2-piperidyl)-acetoacetic acid. This intermediate is then decarboxylated to form pelletierine. Phlegmarine, a key intermediate for all Lycopodium alkaloids, is believed to be formed from pelletierine and a second molecule derived from the lysine (B10760008) pathway.

Caption: Proposed early biosynthetic pathway of this compound.

Formation of the Lycodine Scaffold and Tailoring Steps

The transformation of phlegmarine into the characteristic tetracyclic lycodine scaffold of this compound is the least understood part of the pathway. It is hypothesized to involve a series of intramolecular cyclizations and rearrangements. Transcriptome analysis of Huperzia serrata has revealed several candidate genes encoding cytochrome P450 monooxygenases (P450s) and 2-oxoglutarate-dependent dioxygenases (2OGDs) that are likely involved in these late-stage tailoring reactions.[1][2][3] These enzymes are known to catalyze a wide range of oxidative reactions, including hydroxylations, epoxidations, and ring formations, which are necessary to convert phlegmarine into the final structure of this compound.

The proposed involvement of these enzyme families is based on co-expression analyses with known genes in the Lycopodium alkaloid pathway and the types of chemical transformations required.[4][5][6][7] However, the specific enzymatic reactions and the sequence of events have yet to be experimentally validated.

References

- 1. Global transcriptome analysis of Huperzia serrata and identification of critical genes involved in the biosynthesis of huperzine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A metabolic regulon reveals early and late acting enzymes in neuroactive Lycopodium alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Global transcriptome analysis of Huperzia serrata and identification of critical genes involved in the biosynthesis of huperzine A - CEPAMS [cepams.org]

- 4. Emerging functions within the enzyme families of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Global transcriptome analysis of Huperzia serrata and identification of critical genes involved in the biosynthesis of huperzine A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Combined transcriptome and widely targeted metabolome analysis reveals the potential mechanism of HupA biosynthesis and antioxidant activity in Huperzia serrata [frontiersin.org]

(-)-Huperzine B: A Technical Guide to Natural Sources and Isolation for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Huperzine B is a Lycopodium alkaloid first isolated from the club moss Huperzia serrata (Thunb.) Trevis.[1]. It is a structural analog of the more extensively studied (-)-Huperzine A and shares its key pharmacological property as a potent and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the degradation of the neurotransmitter acetylcholine. While less potent than Huperzine A in its AChE inhibitory activity, this compound exhibits a greater therapeutic index and a more favorable safety profile, making it a compound of significant interest for the development of therapeutics for neurodegenerative diseases such as Alzheimer's disease[1][2]. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Sources of this compound

The primary natural sources of this compound are plants belonging to the family Huperziaceae, particularly those in the genera Huperzia, Phlegmariurus, and Lycopodium. Additionally, various endophytic fungi residing within these plants have been identified as producers of this alkaloid.

Plant Sources

This compound is typically found alongside (-)-Huperzine A in various club moss species. The concentration of these alkaloids can vary significantly depending on the species, geographical location, and even the part of the plant being analyzed.

Table 1: Quantitative Data of this compound in Various Plant Species

| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Reference(s) |

| Huperzia serrata | Whole plant | 0.008% (0.08 mg/g) | [3] |

| Huperzia selago | Gametophytes (in vitro) | 0.10 - 0.52 | [1][4] |

| Huperzia carinata | Foliage | 0.021 ± 0.006 (mean ± SE) | |

| Huperzia phlegmaria | Foliage | 0.07 ± 0.02 (mean ± SE); up to 0.23 | [5] |

| Huperzia javanica | Whole plant | 0.192 | [6] |

Endophytic Fungi: An Alternative Source

Endophytic fungi, which live symbiotically within plant tissues, have emerged as a promising alternative for the production of this compound. This approach offers the potential for scalable and sustainable production through fermentation, mitigating the over-harvesting of slow-growing host plants.

Table 2: Endophytic Fungi Producing this compound

| Fungal Species | Host Plant | This compound Production | Reference(s) |

| Colletotrichum gloeosporioides | Huperzia serrata | 4.66 µg/mL | [2] |

| Colletotrichum siamense THG1-17 | Phlegmariurus squarrosus | Produces both Huperzine A and B | [2] |

| Epicoccum sorghinum THG01-18 | Phlegmariurus squarrosus | Produces both Huperzine A and B | [2] |

| Phoma sp. TKH3-2 | Lycopodium clavatum | Produces both Huperzine A and B | [2] |

| Phyllosticta sp. THG2-27 | Phlegmariurus phlegmaria | Produces both Huperzine A and B | [2] |

| Neurospora calospora (TLC9, TLC10, TLC11) | Huperzia javanica | Produces both Huperzine A and B | [6] |

| Schizophyllum commune TLC12 | Huperzia javanica | 0.163 mg/g mycelium dry cell weight | [6] |

Isolation and Purification of this compound: Experimental Protocols

The isolation of this compound from its natural sources typically involves extraction with an acidified solvent, followed by a series of chromatographic purification steps. The co-occurrence of Huperzine A necessitates separation techniques that can resolve these structurally similar alkaloids.

Protocol 1: Isolation from Huperzia serrata using Macroporous Resin and Preparative HPLC

This protocol describes a method for the simultaneous purification of Huperzine A and B from Huperzia serrata.

1. Extraction:

- Air-dried and powdered whole plant material of Huperzia serrata is extracted with 95% ethanol (B145695) at room temperature.

- The ethanol extract is concentrated under reduced pressure to yield a crude extract.

- The crude extract is suspended in 2% tartaric acid and partitioned with ethyl acetate (B1210297) to remove non-alkaloidal impurities.

- The aqueous layer is basified with ammonia (B1221849) to pH 9-10 and then extracted with chloroform (B151607) to obtain the crude alkaloid fraction.

2. Macroporous Resin Chromatography:

- The crude alkaloid fraction is dissolved in a suitable solvent and loaded onto a pre-treated SP850 macroporous resin column.

- The column is washed with deionized water to remove impurities.

- The alkaloids are eluted with a stepwise gradient of ethanol in water.

- Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

- The enriched alkaloid fraction is subjected to preparative HPLC on a C18 column.

- An optimal gradient mobile phase system containing methanol (B129727) and water with 0.1% (v/v) trifluoroacetic acid (TFA) is used for separation. A typical gradient might be 15% to 35% methanol over a set time.

- Fractions containing Huperzine B are collected, combined, and concentrated.

- The final product can be further purified by recrystallization to obtain high-purity this compound. This method has been reported to yield Huperzine B with a purity of 98.6% and a total recovery of 81.8%[7].

Protocol 2: Isolation using Displacement Centrifugal Partition Chromatography (dCPC)

This technique offers an alternative to traditional column chromatography for the separation of Huperzine A and B.

1. Crude Alkaloid Extraction:

- Follow the extraction procedure as described in Protocol 1 to obtain the crude alkaloid fraction from Huperzia serrata.

2. Displacement Centrifugal Partition Chromatography:

- A suitable biphasic solvent system is selected. For example, n-heptane/ethyl acetate/n-propanol/water (10:30:15:45, v/v/v/v).

- The stationary phase (lower aqueous phase) is loaded into the CPC rotor.

- The crude alkaloid extract, dissolved in a mixture of both phases, is injected into the column.

- The mobile phase (upper organic phase) containing a displacer (e.g., 8 mM triethylamine) is then pumped through the column. The stationary phase contains a retainer (e.g., 6 mM methanesulfonic acid).

- The displacer forces the alkaloids to move through the column at different speeds based on their affinity for the stationary phase, leading to their separation into distinct zones.

- Fractions are collected and analyzed by HPLC to identify those containing pure Huperzine B.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the isolation of this compound from plant material.

Caption: General workflow for isolating this compound.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE). However, like its analogue Huperzine A, it is believed to possess other neuroprotective properties.

Acetylcholinesterase Inhibition

This compound acts as a reversible, competitive inhibitor of AChE. By binding to the active site of the enzyme, it prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic neurotransmission. This is the principal mechanism underlying its potential therapeutic effects in Alzheimer's disease.

Caption: Acetylcholinesterase inhibition by this compound.

Potential Neuroprotective Signaling Pathways

While direct evidence for the specific signaling pathways modulated by this compound is still emerging, studies on the structurally similar and more extensively researched (-)-Huperzine A provide a strong basis for likely mechanisms. These include antioxidant, anti-inflammatory, and anti-apoptotic effects. It is plausible that this compound shares some of these neuroprotective pathways.

The following diagram illustrates the known neuroprotective signaling pathways of (-)-Huperzine A, which may be relevant for this compound.

References

- 1. Huperzine A protects against traumatic brain injury through anti-oxidative effects via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of inhibition of cholinesterases by huperzine A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural and synthetic Huperzine A: effect on cholinergic function in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-cholinergic effects of huperzine A: beyond inhibition of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Huperzine A: Is it an Effective Disease-Modifying Drug for Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Non-cholinergic Effects of Huperzine A: Beyond Inhibition of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Huperzine B: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Huperzine B is a Lycopodium alkaloid isolated from the club moss Huperzia serrata. It is a structural analog of the more extensively studied (-)-Huperzine A. Pharmacologically, this compound is recognized primarily as a potent, reversible, and highly selective inhibitor of acetylcholinesterase (AChE).[1] Its ability to effectively inhibit AChE in the brain has positioned it as a compound of interest for symptomatic treatment of neurological conditions characterized by cholinergic deficits, such as Alzheimer's disease.[2] Compared to its counterpart, Huperzine A, Huperzine B is less potent but exhibits a greater therapeutic index, suggesting a more favorable safety profile.[1] Beyond its primary role in cholinergic enhancement, emerging evidence also points towards its neuroprotective capabilities.[1][3] Due to its low natural abundance, the total synthesis of (±)-Huperzine B has been a critical step for enabling comprehensive pharmacological investigation.

Mechanism of Action

The pharmacological activity of this compound is multifaceted, though it is dominated by its effects on the cholinergic system.

Acetylcholinesterase (AChE) Inhibition

The principal mechanism of action for this compound is the potent and reversible inhibition of acetylcholinesterase, the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[1] By inhibiting AChE, this compound increases the concentration and prolongs the action of acetylcholine at cholinergic synapses, thereby enhancing cholinergic neurotransmission.[4] This is the same mechanism employed by several pharmaceutical drugs approved for the treatment of Alzheimer's disease.

In vitro studies have demonstrated that this compound is a highly selective inhibitor of AChE over butyrylcholinesterase (BuChE). This selectivity is a desirable property, as the inhibition of BuChE is associated with a higher incidence of peripheral cholinergic side effects.[5][6] One study highlighted this selectivity by reporting the IC50 ratio of BuChE:AChE for Huperzine B as 65.8, compared to 0.54 for the less selective drug tacrine.[5] Molecular docking studies suggest that both hydrophobic interactions and hydrogen bonds are crucial for the correct positioning of Huperzine B within the catalytic site of AChE.[2][4]

Figure 1: Mechanism of Acetylcholinesterase (AChE) Inhibition by this compound.

Neuroprotective Effects

Beyond its impact on cholinergic signaling, this compound demonstrates direct neuroprotective properties. Studies have shown that it can protect neuronal cells from oxidative stress-induced injury.[3] Specifically, in rat pheochromocytoma (PC12) cells exposed to hydrogen peroxide (H₂O₂), a potent reactive oxygen species, pretreatment with this compound (10-100 µM) significantly increased cell survival.[3] This protective effect was associated with a decrease in the lipid peroxidation product malondialdehyde (MDA) and an elevation in the activities of key antioxidant enzymes, such as glutathione (B108866) peroxidase and catalase.[3] This suggests that this compound helps to mitigate the downstream cellular damage caused by oxidative stress. These neuroprotective effects are also observed with other cholinesterase inhibitors like tacrine, donepezil, and galanthamine, indicating a potential class effect that contributes to their clinical efficacy.[3]

Figure 2: Neuroprotective Mechanism of this compound against Oxidative Stress.

Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological properties of this compound, with comparisons to other relevant compounds.

Table 1: In Vitro Cholinesterase Inhibition

| Compound | Target Enzyme | Source | Potency (IC₅₀) | Selectivity (BuChE IC₅₀ / AChE IC₅₀) | Reference(s) |

| This compound | AChE | Not Specified | 1930 nM | 65.8 | [1][5] |

| This compound | BuChE | Not Specified | - | [5] | |

| (-)-Huperzine A | AChE | Rat Cortex | 82 nM | ~900 | [6] |

| Tacrine | AChE | Not Specified | - | 0.54 | [5] |

| Donepezil | AChE | Rat Cortex | 10 nM | ~500 | [6] |

Note: A higher selectivity ratio indicates greater selectivity for AChE over BuChE.

Pharmacokinetics

Detailed pharmacokinetic studies specifically for this compound in humans are limited in the publicly available literature. Much of the existing data pertains to (-)-Huperzine A.[7][8][9]

However, in vivo studies in mice provide some insight. Following a single intragastric (ig) administration, this compound produced a steady state of AChE inhibition in the brain within 4 hours, indicating effective absorption and penetration of the blood-brain barrier.[5] It also exhibited higher efficacy in inhibiting brain AChE compared to tacrine.[5] The more favorable therapeutic index of Huperzine B compared to Huperzine A suggests potential differences in their pharmacokinetic and/or toxicodynamic profiles that warrant further investigation.[1]

Experimental Protocols

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol outlines a standard colorimetric method for determining the AChE inhibitory activity of a test compound like this compound.

1. Principle: The assay, developed by Ellman, measures AChE activity by quantifying the production of thiocholine (B1204863).[10] AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) into thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow anion that is measured spectrophotometrically at 412 nm.[10][11] The rate of color formation is directly proportional to AChE activity.

2. Materials and Reagents:

-

0.1 M Phosphate (B84403) Buffer (pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Test compound stock solution (e.g., this compound in DMSO)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of kinetic measurements at 412 nm

3. Assay Procedure (96-well plate format):

-

Reagent Preparation: Prepare fresh working solutions of all reagents in 0.1 M phosphate buffer (pH 8.0).

-

Plate Setup: To respective wells, add the following:

-

Blank: 150 µL Buffer + 10 µL DTNB + 10 µL ATCI (No enzyme).

-

Control (100% Activity): 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent (e.g., DMSO).

-

Test Sample: 140 µL Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of this compound solution at various concentrations.

-

-

Pre-incubation: Mix the contents of the wells gently and incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[10]

-

Reaction Initiation: Add 10 µL of ATCI solution to all wells (except the blank) to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 60 seconds for 5-10 minutes).[12]

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Figure 3: General Experimental Workflow for an AChE Inhibition Assay.

Conclusion

This compound is a selective acetylcholinesterase inhibitor with demonstrated efficacy in preclinical models and promising neuroprotective properties against oxidative stress. Its high selectivity for AChE over BuChE and a potentially superior therapeutic index compared to Huperzine A make it an attractive candidate for further investigation in the context of neurodegenerative diseases. While more comprehensive pharmacokinetic and toxicological data are required, the existing pharmacological profile of this compound supports its continued development and evaluation as a potential therapeutic agent for cognitive disorders.

References

- 1. Huperzine A and Huperzine B Production by Prothallus Cultures of Huperzia selago (L.) Bernh. ex Schrank et Mart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Huperzine B, a novel acetylcholinesterase inhibitor, attenuates hydrogen peroxide induced injury in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular interaction of human brain acetylcholinesterase with a natural inhibitor huperzine-B: an enzoinformatics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effects of huperzine B on cholinesterase activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phase I study on the pharmacokinetics and tolerance of ZT-1, a prodrug of huperzine A, for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. europeanreview.org [europeanreview.org]

- 10. benchchem.com [benchchem.com]

- 11. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Neuroprotective Effects of (-)-Huperzine B

This technical guide provides a comprehensive overview of the current research on the neuroprotective effects of this compound (HupB). While its analogue, Huperzine A (HupA), has been more extensively studied, HupB demonstrates significant neuroprotective properties that warrant detailed investigation. This document consolidates key findings, presents quantitative data, outlines experimental methodologies, and visualizes the underlying molecular pathways.

Introduction

This compound is a Lycopodium alkaloid isolated from the club moss Huperzia serrata. Like its more potent analogue Huperzine A, HupB is a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] While its AChE inhibitory potency is lower than that of HupA, research indicates that HupB possesses distinct neuroprotective mechanisms that contribute to its therapeutic potential in neurodegenerative diseases.[1][2] These effects are primarily attributed to its ability to counteract oxidative stress and modulate cellular pathways involved in cell survival and apoptosis.[2]

Core Neuroprotective Mechanisms

The neuroprotective effects of this compound are multifaceted, extending beyond simple cholinesterase inhibition. The primary mechanisms identified in preclinical studies involve the mitigation of oxidative stress and the regulation of antioxidant enzyme activities.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates, is a key pathological feature of neurodegenerative disorders like Alzheimer's disease (AD).[2] Studies using rat pheochromocytoma (PC12) cells, a common model for neuronal function, have shown that exposure to hydrogen peroxide (H₂O₂) induces significant toxicity, leading to decreased cell survival and increased lipid peroxidation.[2] Pretreatment with this compound has been shown to effectively counter these effects.[2]

The core of this protective mechanism involves:

-

Reduction of Lipid Peroxidation: HupB decreases the levels of malondialdehyde (MDA), a key marker of lipid peroxidation and oxidative damage.[2]

-

Enhancement of Antioxidant Enzyme Activity: HupB significantly elevates the activities of crucial antioxidant enzymes, including glutathione (B108866) peroxidase (GSH-Px) and catalase.[2] These enzymes are critical for neutralizing harmful free radicals within the cell.

Signaling Pathways

The molecular signaling cascades involved in HupB's neuroprotective action are centered on the cellular antioxidant defense system. By bolstering the activity of enzymes like GSH-Px and catalase, HupB helps maintain cellular redox homeostasis, preventing the downstream activation of apoptotic pathways often triggered by high levels of oxidative stress.

Quantitative Data from In Vitro Studies

The following table summarizes the key quantitative findings from a pivotal study investigating the effects of this compound on H₂O₂-induced injury in PC12 cells.

| Parameter Measured | Model / Conditions | Treatment Group | Concentration | Result | Reference |

| Cell Survival | PC12 cells + 150 µM H₂O₂ for 30 min | This compound Pretreatment | 10 - 100 µM | Significant elevation in cell survival compared to H₂O₂-only group. | [2] |

| Lipid Peroxidation | PC12 cells + 150 µM H₂O₂ for 30 min | This compound Pretreatment | 10 - 100 µM | Significant decrease in the level of malondialdehyde (MDA). | [2] |

| Antioxidant Enzymes | PC12 cells + 150 µM H₂O₂ for 30 min | This compound Pretreatment | 10 - 100 µM | Significant elevation in glutathione peroxidase and catalase activities. | [2] |

| Comparative Efficacy | PC12 cells + 150 µM H₂O₂ for 30 min | Tacrine Pretreatment | 1 µM | Observed similar neuroprotective effects. | [2] |

| Comparative Efficacy | PC12 cells + 150 µM H₂O₂ for 30 min | Donepezil Pretreatment | 10 µM | Observed similar neuroprotective effects. | [2] |

| Comparative Efficacy | PC12 cells + 150 µM H₂O₂ for 30 min | Galanthamine Pretreatment | 10 µM | Observed similar neuroprotective effects. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key assays used to evaluate the neuroprotective effects of this compound.

Cell Culture and Treatment

-

Cell Line: Rat pheochromocytoma (PC12) cells are commonly used.

-

Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and horse serum, and incubated at 37°C in a humidified atmosphere of 5% CO₂.

-

Experimental Plating: For experiments, cells are seeded into multi-well plates (e.g., 96-well plates for viability assays) at a predetermined density.

-

Treatment Protocol:

-

Cells are allowed to adhere and grow for 24-48 hours.

-

The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 50, 100 µM) for a pretreatment period (e.g., 2 hours).

-

An oxidative insult, such as H₂O₂ (e.g., 150 µM), is added to the medium for a specified duration (e.g., 30 minutes).

-

Control groups include untreated cells, cells treated with H₂O₂ alone, and cells treated with HupB alone.

-

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[3]

-

Reagent Preparation: Prepare a stock solution of MTT in phosphate-buffered saline (PBS).

-

Incubation: Following the experimental treatment, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.[3]

-

Incubation Period: Incubate the plate for 1-4 hours at 37°C to allow viable cells to reduce the yellow MTT into purple formazan (B1609692) crystals.[3]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.[3]

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Cell viability is expressed as a percentage relative to the untreated control group.

Measurement of Antioxidant Enzyme Activity

-

Cell Lysate Preparation: After treatment, cells are harvested and lysed using an appropriate buffer to release intracellular contents.

-

Assay Kits: Commercially available assay kits are typically used to measure the specific activity of enzymes like glutathione peroxidase (GSH-Px) and catalase.

-

Principle of GSH-Px Assay: The assay measures the rate of NADPH oxidation, which is coupled to the reduction of oxidized glutathione by glutathione reductase. The decrease in absorbance at 340 nm is proportional to the GSH-Px activity.

-

Principle of Catalase Assay: This assay often involves monitoring the decomposition of H₂O₂ by catalase, which can be measured by the decrease in absorbance at 240 nm.

-

Protein Quantification: Total protein concentration in the cell lysates is determined using a standard method (e.g., Bradford or BCA assay) to normalize enzyme activity.

-

Data Analysis: Enzyme activity is typically expressed in units per milligram of protein (U/mg protein).

Conclusion and Future Directions

This compound demonstrates clear neuroprotective effects in vitro, primarily through the potentiation of the cell's endogenous antioxidant defense systems.[2] By enhancing the activity of key enzymes like glutathione peroxidase and catalase, it effectively mitigates oxidative damage induced by agents such as hydrogen peroxide.[2] This mechanism suggests that the therapeutic benefits of HupB may extend beyond its role as an acetylcholinesterase inhibitor.

While these findings are promising, further research is required to fully elucidate the therapeutic potential of this compound. Future investigations should focus on:

-

In Vivo Studies: Validating the observed neuroprotective effects in animal models of neurodegenerative diseases.

-

Dose-Response Relationships: Establishing comprehensive dose-response curves in various models to determine optimal therapeutic concentrations.

-

Broader Mechanistic Studies: Investigating other potential neuroprotective pathways, such as anti-inflammatory or anti-apoptotic signaling, which are known to be modulated by Huperzine A.[4][5]

-

Comparative Analysis: Directly comparing the neuroprotective potency and mechanisms of this compound with Huperzine A in a wider range of assays and models.

A deeper understanding of this compound's unique pharmacological profile will be invaluable for the development of novel, multi-target therapeutic strategies for complex neurodegenerative disorders.

References

- 1. Frontiers | Huperzia serrata Extract ‘NSP01’ With Neuroprotective Effects-Potential Synergies of Huperzine A and Polyphenols [frontiersin.org]

- 2. Huperzine B, a novel acetylcholinesterase inhibitor, attenuates hydrogen peroxide induced injury in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Huperzia serrata Extract ‘NSP01’ With Neuroprotective Effects-Potential Synergies of Huperzine A and Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Huperzine B acetylcholinesterase inhibition activity

An In-Depth Technical Guide to the Acetylcholinesterase Inhibition Activity of (-)-Huperzine B

Introduction

This compound is a lycopodium (B1140326) alkaloid isolated from the club moss Huperzia serrata. It is a structural analog of the more extensively studied (-)-Huperzine A. Both compounds are known for their ability to inhibit acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, these compounds increase the concentration and duration of action of acetylcholine, a mechanism central to symptomatic treatments for neurodegenerative disorders such as Alzheimer's disease (AD).[1][2][3] This technical guide provides a detailed overview of the acetylcholinesterase inhibition activity of this compound, its mechanism of action, quantitative inhibitory data, and the standard experimental protocols used for its evaluation.

Mechanism of Acetylcholinesterase Inhibition

This compound functions as a reversible inhibitor of acetylcholinesterase. Its mechanism involves binding to the active site of the enzyme, thereby preventing the substrate, acetylcholine, from accessing it.

Binding Site Interaction

Structural studies, including X-ray crystallography of the complex between this compound and Torpedo californica acetylcholinesterase (TcAChE), reveal that the molecule interacts primarily with the "anionic" subsite of the enzyme's active site gorge.[4] The key interactions involve:

-

π-π Stacking and C-H···π Interactions: The aromatic portions of this compound engage in stacking and other non-covalent interactions with aromatic residues in the active site, particularly Trp84 and Phe330.[4]

-

Hydrogen Bonding: The α-pyridone moiety of the inhibitor is crucial for its positioning, forming key hydrogen bonds within the active site.[4]

-

Hydrophobic Interactions: These forces play a significant role in the correct positioning and stabilization of this compound within the catalytic site of AChE.[5]

Unlike irreversible inhibitors, such as organophosphates, the binding of this compound is reversible, allowing the enzyme to eventually regain its function. This characteristic is a desirable feature for therapeutic agents.

Quantitative Inhibition Data

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its dissociation constant (Ki). The data for this compound indicates it is a potent inhibitor, though slightly less so than its counterpart, (-)-Huperzine A.

| Compound | Target Enzyme | Parameter | Value | Reference |

| This compound | Torpedo californica AChE | Ki | 0.33 µM | [4] |

| This compound | Mouse AChE | Selectivity (BuChE IC50 / AChE IC50) | 65.8 | [6] |

| (-)-Huperzine A | Torpedo californica AChE | Ki | 0.18 µM | [4] |

| (+)-Huperzine A | Torpedo californica AChE | Ki | 4.30 µM | [4] |

| Tacrine | Mouse AChE | Selectivity (BuChE IC50 / AChE IC50) | 0.54 | [6] |

Table 1: Summary of quantitative data for the inhibition of acetylcholinesterase by Huperzine B and related compounds. AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase; Ki: Inhibition Constant.

The data demonstrates that this compound is a highly selective inhibitor for acetylcholinesterase over butyrylcholinesterase (BuChE), with a selectivity ratio of 65.8.[6] This is a significant advantage over less selective inhibitors like tacrine, as high selectivity for AChE is associated with fewer peripheral side effects.[6]

Experimental Protocol: Determination of AChE Inhibition (Ellman's Method)

The most widely used method for measuring AChE activity and evaluating its inhibitors is the spectrophotometric assay developed by Ellman and colleagues.[7][8][9]

Principle of the Assay

The Ellman's method is a colorimetric assay based on a two-step coupled reaction.[7]

-

Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine (B1204863) and acetate.

-

Colorimetric Reaction: The resulting thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the 5-thio-2-nitrobenzoate (TNB) anion, which is a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm.[8][9]

The rate of TNB production is directly proportional to the AChE activity. The presence of an inhibitor, such as this compound, will reduce the rate of this reaction.

Reagents and Preparation

-

Buffer: 0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0.

-

DTNB Solution: 10 mM DTNB in phosphate buffer.

-

Substrate Solution: 14-75 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepare fresh daily).[7][10]

-

Enzyme Solution: Acetylcholinesterase (e.g., from electric eel or recombinant human) diluted in buffer to a working concentration.

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions.

Assay Procedure (96-well plate format)

-

Plate Setup: Designate wells for 'Blank' (no enzyme), 'Control' (enzyme + solvent), and 'Test' (enzyme + inhibitor).

-

Reagent Addition:

-

To all wells, add 140-150 µL of phosphate buffer.

-

To 'Control' and 'Test' wells, add 10 µL of the AChE solution.

-

To 'Test' wells, add 10 µL of the this compound solution at various concentrations. To 'Control' wells, add 10 µL of the corresponding solvent.

-

-

Pre-incubation: Mix the plate gently and pre-incubate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C).[7][8]

-

Initiate Reaction: Add 10 µL of the ATCI substrate solution to all wells to start the reaction.

-

Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 10-60 seconds for 3-5 minutes).[8][11]

Data Analysis

-

Calculate Reaction Rate (V): Determine the rate of change in absorbance per minute (ΔAbs/min) for each well.

-

Calculate Percent Inhibition:

-

% Inhibition = [ (V_control - V_test) / V_control ] * 100

-

Where V_control is the rate of the control reaction and V_test is the rate in the presence of the inhibitor.

-

-

Determine IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of this compound that produces 50% inhibition of AChE activity, determined using non-linear regression analysis.[8]

Visualizations

Cholinergic Synapse Signaling Pathway

The following diagram illustrates the role of acetylcholinesterase in a normal cholinergic synapse and the effect of an inhibitor like this compound.

Caption: Cholinergic synapse function and the inhibitory action of this compound on AChE.

Experimental Workflow for AChE Inhibition Assay

This diagram outlines the logical flow of the Ellman's method for determining the IC50 value of an AChE inhibitor.

References

- 1. Regulators of cholinergic signaling in disorders of the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Molecular interaction of human brain acetylcholinesterase with a natural inhibitor huperzine-B: an enzoinformatics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of huperzine B on cholinesterase activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. japsonline.com [japsonline.com]

- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Structural and Functional Nuances of (-)-Huperzine B and Huperzine A

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Huperzine A and (-)-Huperzine B are Lycopodium alkaloids, first isolated from the club moss Huperzia serrata. Both compounds have garnered significant interest within the scientific community, particularly for their roles as acetylcholinesterase (AChE) inhibitors, a mechanism central to the symptomatic treatment of Alzheimer's disease. While structurally similar, their subtle chemical distinctions lead to notable differences in their biological activity and pharmacological profiles. This technical guide provides an in-depth comparison of their chemical structures, physicochemical properties, and biological activities, supplemented with detailed experimental protocols and logical workflow diagrams to support further research and development.

Chemical Structure and Physicochemical Properties

The fundamental difference between the chemical structures of Huperzine A and this compound lies in the presence of an exocyclic ethylidene group in Huperzine A, which is absent in this compound.[1][2] Instead, this compound possesses a saturated bridgehead carbon at the corresponding position. This seemingly minor alteration results in a difference in their molecular formulas and weights. Huperzine A has a molecular formula of C15H18N2O, while this compound's formula is C16H20N2O.[3][4]

Below is a comparative summary of their key physicochemical properties:

| Property | (-)-Huperzine A | This compound | Reference |

| Molecular Formula | C15H18N2O | C16H20N2O | [3][4] |

| Molecular Weight | 242.32 g/mol | 256.34 g/mol | [3][4] |

| IUPAC Name | (1R,9S,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.0²,⁷]trideca-2(7),3,10-trien-5-one | (1R,4aR,5R,10bR)-2,3,4,4a,5,6-hexahydro-12-methyl-1H-5,10b-(epiminoethano)phenanthridin-8(7H)-one | [3][4] |

| CAS Number | 102518-79-6 | 103548-82-9 | [3][4] |

| Appearance | Solid | Solid | [4] |

Biological Activity: A Comparative Analysis

Both (-)-Huperzine A and this compound are recognized as reversible inhibitors of acetylcholinesterase (AChE).[5][6] However, their potencies differ significantly. (-)-Huperzine A is a substantially more potent inhibitor of AChE than this compound.[6] In addition to their primary mode of action, both compounds have been shown to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, although this activity is less potent than their AChE inhibition.[7][8][9][10] This dual activity is a subject of ongoing research for its potential neuroprotective effects.

| Biological Target | (-)-Huperzine A | This compound | Reference |

| Acetylcholinesterase (AChE) Inhibition (IC50) | 82 nM | 1930 nM | [6][8] |

| NMDA Receptor Antagonism (IC50) | ~126 µM (for NMDA-induced current) | Data not as readily available, but known to be an antagonist | [7][8] |

Experimental Protocols

Isolation and Purification of (-)-Huperzine A and this compound from Huperzia serrata

This protocol outlines a general procedure for the extraction and separation of huperzines from plant material, based on established methodologies.[11][12][13]

Materials:

-

Dried and powdered Huperzia serrata

-

Aqueous ammonia (B1221849)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Silica (B1680970) gel for column chromatography

-

Macroporous resin (e.g., SP850)

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Solvents for HPLC (e.g., methanol, water, trifluoroacetic acid)

Procedure:

-

Extraction:

-

Macerate the powdered plant material in methanol with a small amount of aqueous ammonia to basify the mixture.

-

Perform the extraction multiple times to ensure a high yield.

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in a dilute HCl solution.

-

Wash the acidic solution with chloroform to remove neutral and acidic impurities.

-

Basify the aqueous layer with NaOH to a pH of 9-10.

-

Extract the alkaloids into chloroform.

-

Combine the chloroform extracts and evaporate the solvent to yield a crude alkaloid mixture.

-

-

Chromatographic Separation:

-

Macroporous Resin Chromatography: Dissolve the crude alkaloid mixture in a suitable solvent and load it onto a pre-equilibrated macroporous resin column. Elute with a stepwise gradient of ethanol (B145695) in water to achieve initial separation.

-

Silica Gel Column Chromatography: Further purify the fractions containing huperzines using a silica gel column, eluting with a chloroform-methanol gradient.

-

Preparative HPLC: For final purification, subject the enriched fractions to preparative HPLC on a C18 column. A common mobile phase consists of a gradient of methanol in water with 0.1% trifluoroacetic acid.[13]

-

-

Characterization:

-

Identify the purified compounds by comparing their retention times with authentic standards.

-

Confirm the structures using spectroscopic methods such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE inhibitory activity.

Materials:

-

Acetylcholinesterase (AChE) from electric eel or human erythrocytes

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

Test compounds ((-)-Huperzine A, this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Biosynthetic Relationship of Huperzine A and Huperzine B

The biosynthesis of Lycopodium alkaloids, including the huperzines, is believed to originate from lysine. While the complete pathway is still under investigation, it is proposed that both Huperzine A and Huperzine B share common precursors. The following diagram illustrates a simplified, hypothetical relationship.

Caption: Proposed biosynthetic relationship of Huperzine A and B.

Experimental Workflow: From Plant to Pure Compound

This diagram outlines the logical workflow for the isolation, purification, and characterization of (-)-Huperzine A and this compound from their natural source.

Caption: Workflow for isolation and analysis of Huperzines.

Conclusion

(-)-Huperzine A and this compound, while sharing a common structural backbone and biological targets, exhibit important differences in their chemical makeup and pharmacological potency. The higher AChE inhibitory activity of (-)-Huperzine A has positioned it as a more prominent candidate in Alzheimer's disease research. However, the distinct profile of this compound warrants further investigation, particularly concerning its potential for a different therapeutic window or synergistic effects. The detailed protocols and workflows provided herein offer a robust framework for researchers to further explore these fascinating natural products and their potential applications in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Huperzine A | C15H18N2O | CID 854026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Huperzine B | C16H20N2O | CID 5462442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Huperzine A and Huperzine B Production by Prothallus Cultures of Huperzia selago (L.) Bernh. ex Schrank et Mart - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Huperzine A and Huperzine B Production by Prothallus Cultures of Huperzia selago (L.) Bernh. ex Schrank et Mart [mdpi.com]

- 7. Novel huperzine A based NMDA antagonists: insights from molecular docking, ADME/T and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Novel huperzine A based NMDA antagonists: insights from molecular docking, ADME/T and molecular dynamics simulation studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Preparative isolation of huperzines A and B from Huperzia serrata by displacement centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneously preparative purification of Huperzine A and Huperzine B from Huperzia serrata by macroporous resin and preparative high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of (-)-Huperzine B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-Huperzine B is a naturally occurring Lycopodium alkaloid isolated from the club moss Huperzia serrata. Exhibiting a distinct pharmacological profile, it has garnered interest within the scientific community, particularly for its role as an acetylcholinesterase (AChE) inhibitor. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to this compound. It includes detailed experimental protocols for its isolation, synthesis, and biological evaluation, alongside quantitative data on its enzyme inhibition and neuroprotective effects. Furthermore, this guide presents visual diagrams of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of this promising molecule.

Discovery and History

This compound was first isolated and identified in the 1980s by Chinese scientists from the plant Huperzia serrata (Thunb.) Trev., a club moss that has been used for centuries in traditional Chinese medicine for various ailments.[1][2][3] The initial discovery was part of a broader effort to identify the pharmacologically active constituents of this traditional remedy.[1][2] Alongside its more potent and widely studied cogener, (-)-Huperzine A, this compound was found to be a member of the Lycopodium alkaloids, a class of complex, nitrogen-containing natural products.[4][5]

Early pharmacological studies revealed that Huperzine B possesses inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4][5][6] This finding positioned Huperzine B as a potential therapeutic agent for conditions characterized by cholinergic deficits, such as Alzheimer's disease.[4][5] Although generally less potent than Huperzine A in its AChE inhibition, Huperzine B has been noted for its higher therapeutic index and longer duration of action in some studies, suggesting a potentially favorable safety and efficacy profile.[4][7] The scarcity of this compound in its natural source prompted research into its total synthesis, with the first successful racemic synthesis being a significant milestone in enabling more extensive pharmacological investigation.[4][8]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₀N₂O | [3] |

| Molecular Weight | 256.34 g/mol | [3] |

| Appearance | White solid | [4] |

| Melting Point | 138.5−140 °C (racemic) | [4] |

Pharmacological Data

Cholinesterase Inhibition

| Enzyme | Inhibitor | IC₅₀ | pI₅₀ | Ki | Selectivity (BuChE/AChE) | Source | Reference |

| Acetylcholinesterase (AChE) | This compound | - | 6.1 | - | 65.8 | Rat erythrocyte membrane | [4][6] |

| Butyrylcholinesterase (BuChE) | This compound | - | - | - | - | - | [6] |

| Acetylcholinesterase (AChE) | Tacrine | - | - | - | 0.54 | - | [6] |

Neuroprotective Effects

Studies have indicated that the neuroprotective effects of Huperzine alkaloids may extend beyond simple cholinesterase inhibition. While much of the detailed mechanistic work has focused on Huperzine A, the findings provide a strong rationale for investigating similar properties in this compound. The neuroprotective actions are believed to involve the modulation of pathways related to oxidative stress and apoptosis.[9][10]

Experimental Protocols

Isolation of Huperzine B from Huperzia serrata

The following is a general protocol for the isolation of Huperzine A and B using displacement centrifugal partition chromatography, which can be adapted for the specific enrichment of Huperzine B.[11]

Materials:

-

Crude alkaloid extract of Huperzia serrata

-

Solvent system: n-heptane/ethyl acetate/n-propanol/water (10:30:15:45, v/v/v/v)[11]

-

Displacer: Triethylamine (8mM) in the organic stationary phase[11]

-

Retainer: Methane sulfonic acid (6mM) in the aqueous mobile phase[11]

-

Centrifugal Partition Chromatograph

Procedure:

-

Prepare the biphasic solvent system and thoroughly degas both phases.

-

Fill the centrifugal partition chromatograph column with the stationary phase (organic phase).

-

Dissolve the crude alkaloid extract in a suitable volume of the mobile phase.

-

Inject the sample into the chromatograph.

-

Pump the mobile phase (aqueous phase) through the column at a constant flow rate while the rotor is spinning at an appropriate speed.

-

Monitor the effluent using a UV detector.

-

Collect fractions corresponding to the elution of Huperzine B.

-

Analyze the collected fractions by HPLC to confirm the presence and purity of Huperzine B.

-

Combine the pure fractions and evaporate the solvent to obtain isolated Huperzine B.

First Total Synthesis of (±)-Huperzine B

The first total synthesis of racemic Huperzine B was achieved in 12 steps with an overall yield of 6.6%. The key steps involve the construction of a tetracyclic intermediate via a tandem Michael addition and intramolecular Mannich cyclization.[4][8]

Abridged Synthetic Scheme: A detailed, step-by-step protocol is beyond the scope of this guide; however, the key transformations are outlined below. For complete experimental details, please refer to the primary literature.[4]

-

Preparation of the Bicyclic Ketone: The synthesis commences with the construction of a bicyclic ketone system. This is typically achieved through a series of cyclization and functional group manipulation reactions.

-

Tandem Michael Addition and Intramolecular Mannich Cyclization: A crucial step involves the reaction of a key intermediate with 3,4-dihydro-6-methylpyridone. This tandem reaction efficiently constructs the tetracyclic core of Huperzine B.[4]

-

Final Functional Group Manipulations: The final steps of the synthesis involve the removal of protecting groups and other necessary chemical transformations to yield (±)-Huperzine B.[4]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric assay to determine the in vitro inhibitory activity of compounds against AChE.[12][13]

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (pH 8.0)

-

This compound stock solution and serial dilutions

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

-

Add various concentrations of this compound to the test wells. For control wells, add buffer instead of the inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration using a microplate reader. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of this compound and calculate the IC₅₀ value.

Signaling Pathways

Nrf2-ARE Antioxidant Pathway

While direct evidence for this compound is still emerging, Huperzine A has been shown to exert neuroprotective effects through the activation of the Nrf2-ARE pathway.[14][15] This pathway is a key cellular defense mechanism against oxidative stress.

Mechanism of Activation:

-

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation.

-

Oxidative stress or the presence of certain molecules can induce a conformational change in Keap1, leading to the release of Nrf2.

-

Nrf2 then translocates to the nucleus.

-

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.

-

This binding initiates the transcription of a battery of protective genes, including those for enzymes like heme oxygenase-1 (HO-1) and glutathione (B108866) peroxidase (GPx), which help to mitigate oxidative damage.[14][16][17]

Conclusion

This compound, a Lycopodium alkaloid from Huperzia serrata, represents a molecule of significant interest for neuropharmacological research. Its discovery and history are rooted in traditional medicine, now substantiated by modern scientific investigation. While its primary characterized mechanism of action is the inhibition of acetylcholinesterase, emerging evidence suggests broader neuroprotective potential, possibly through the modulation of antioxidant pathways. The availability of a total synthesis route opens avenues for the generation of analogs and further structure-activity relationship studies. This technical guide provides a foundational resource for researchers and drug development professionals to further explore the therapeutic potential of this compound.

References

- 1. Protective properties of Huperzine A through activation Nrf2/ARE-mediated transcriptional response in X-rays radiation-induced NIH3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Inhibitory effects of huperzine B on cholinesterase activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Neuroprotective effects of huperzine A: new therapeutic targets for neurodegenerative disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Preparative isolation of huperzines A and B from Huperzia serrata by displacement centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Huperzine A protects against traumatic brain injury through anti-oxidative effects via the Nrf2-ARE pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Huperzine A protects against traumatic brain injury through anti-oxidative effects via the Nrf2-ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Nrf2-ARE pathway: a valuable therapeutic target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Huperzine B: An In-depth Technical Guide for Drug Development

A comprehensive literature review on the synthesis, pharmacology, and therapeutic potential of the acetylcholinesterase inhibitor (-)-Huperzine B.

Introduction

This compound is a Lycopodium alkaloid first isolated from the club moss Huperzia serrata (Lycopodium serratum), a plant used in traditional Chinese medicine.[1][2] It functions as a potent and reversible inhibitor of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine (B1216132).[1] Its ability to increase acetylcholine levels in the brain has made it a molecule of interest for the symptomatic treatment of neurodegenerative disorders like Alzheimer's disease (AD).[1][3] Compared to its more extensively studied analogue, Huperzine A, Huperzine B possesses a distinct pharmacological profile, including a potentially higher therapeutic index and a longer duration of action, making it a compelling candidate for further investigation.[1][2] Due to its structural complexity and low natural abundance, chemical synthesis is crucial for its pharmacological exploration.[1] This guide provides a detailed overview of the quantitative data, experimental methodologies, and key pathways associated with this compound.

Pharmacological Profile

The primary mechanism of action for this compound is the selective inhibition of acetylcholinesterase, which enhances cholinergic neurotransmission. Its potency and selectivity are key parameters for its therapeutic potential.

Data Presentation: In Vitro Inhibitory Activity

This compound demonstrates high selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), which may reduce peripheral cholinergic side effects.[4]

| Parameter | Value | Enzyme Source | Notes |

| pI50 | 6.1 | Rat Erythrocyte Membrane AChE | pI50 is the negative logarithm of the IC50.[1] |

| IC50 | ~794 nM | Rat Erythrocyte Membrane AChE | Calculated from pI50 value. |

| IC50 Ratio (BuChE/AChE) | 65.8 | Mouse Tissue | Demonstrates 65.8-fold selectivity for AChE over BuChE.[4] |

Table 1: Quantitative Inhibitory Data for this compound.

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The most widely used method to determine AChE inhibitory activity is the spectrophotometric method developed by Ellman.[5][6][7]

Objective: To quantify the potency of an inhibitor (e.g., this compound) by measuring the rate of AChE activity.

Principle: The assay involves two coupled reactions. First, AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine (B1204863). Second, the thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion whose absorbance can be measured over time at 412 nm.[7][8][9]

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[9]

-

DTNB Solution: 10 mM DTNB in Assay Buffer.[9]

-

Substrate Solution: 14 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepare fresh).[9]

-

Enzyme Solution: Purified AChE (e.g., from Electrophorus electricus) diluted to the desired concentration (e.g., 0.09 units/mL) in Assay Buffer.[6][7]

-

Inhibitor Solutions: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (<1%).

-

-

Assay Procedure (96-well plate format):

-

To respective wells of a clear, flat-bottom 96-well plate, add:

-

140 µL of Assay Buffer.

-

20 µL of AChE solution (or buffer for "no enzyme" control).

-

20 µL of DTNB solution.

-

20 µL of the test inhibitor solution or solvent control.

-

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[7]

-

Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.[6]

-

-

Data Acquisition:

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the solvent control.

-

Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to calculate the IC50 value.

-

Figure 1: General workflow for the Ellman's method to determine AChE inhibition.

Signaling Pathway Interactions

By inhibiting AChE, this compound increases the concentration and duration of acetylcholine in the synapse. This boosts signaling through both nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. Activation of these receptors triggers downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are known to be involved in promoting neuronal survival, synaptic plasticity, and neuroprotection.[10][11] These neuroprotective effects are considered a significant "non-cholinergic" benefit of huperzine alkaloids, potentially protecting neurons from amyloid-beta toxicity, oxidative stress, and apoptosis.[12][13]

Figure 2: Simplified diagram of signaling cascades affected by this compound.

Synthesis of this compound

The low natural yield of this compound necessitates efficient chemical synthesis to enable further research. Its complex tetracyclic structure presents a significant synthetic challenge.[1][14]

Key Synthetic Strategies

The first total synthesis of racemic Huperzine B was achieved via a strategy that efficiently constructed the core tetracyclic skeleton.[1] A pivotal step in this synthesis is a tandem reaction sequence involving a Michael addition followed by an intramolecular Mannich cyclization.[1] This approach allows for the rapid assembly of the complex ring system from simpler precursors.

Figure 3: A generalized workflow for the total synthesis of this compound.

Experimental Protocols: Representative Synthetic Step (Tandem Michael-Mannich Reaction)

Objective: To construct the tetracyclic core of Huperzine B.

Principle: This one-pot reaction combines two key bond-forming events. First, a nucleophile (enolate) adds to an α,β-unsaturated carbonyl compound (Michael addition). The resulting intermediate then undergoes an intramolecular cyclization via a Mannich-type reaction, where an amine, a non-enolizable aldehyde (or its equivalent), and an enolizable carbonyl compound react to form the ring system.

Generalized Methodology:

-

Reactant Preparation: A suitably substituted pyridone derivative (Component A) and a cyclic α,β-unsaturated ketone (Component B) are prepared through multi-step sequences.

-

Reaction Setup: Component A is dissolved in an appropriate aprotic solvent (e.g., THF, Dioxane) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Base Addition: A strong base (e.g., Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)) is added at a reduced temperature (e.g., 0°C) to deprotonate the pyridone and generate the nucleophilic species.

-

Michael Addition: Component B, dissolved in the same solvent, is added dropwise to the reaction mixture. The mixture is stirred for a defined period to allow the Michael addition to proceed.

-

Mannich Cyclization: The reaction conditions (e.g., temperature, addition of a catalyst or reagent) are adjusted to promote the intramolecular Mannich cyclization, forming the tetracyclic intermediate.

-

Workup and Purification: The reaction is quenched (e.g., with saturated ammonium (B1175870) chloride solution) and the product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified using column chromatography on silica (B1680970) gel to isolate the desired tetracyclic intermediate.

Future Directions

While this compound shows promise, significant research is still required. Future efforts should focus on:

-

Development of Asymmetric Syntheses: Creating stereoselective synthetic routes to produce the enantiomerically pure natural product, which is critical for clinical development.

-

Pharmacokinetic Studies: Detailed investigation into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is needed to understand its behavior in vivo.

-

Head-to-Head Comparator Studies: Rigorous preclinical and clinical studies comparing the efficacy and safety of this compound directly against (-)-Huperzine A and other approved AD therapies.

-

Analogue Development: Using the synthetic frameworks established for this compound to create novel analogues with potentially improved potency, selectivity, and pharmacokinetic properties.[3]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Inhibitory effects of huperzine B on cholinesterase activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Huperzine A and Its Neuroprotective Molecular Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Huperzine A: Is it an Effective Disease-Modifying Drug for Alzheimer’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Huperzine B, a novel acetylcholinesterase inhibitor, attenuates hydrogen peroxide induced injury in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

(-)-Huperzine B in traditional Chinese medicine

An In-depth Technical Guide to (-)-Huperzine B in Traditional Chinese Medicine

Introduction